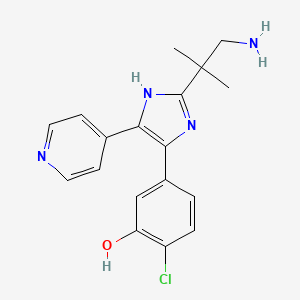
MMV030084
Cat. No. B8441657
M. Wt: 342.8 g/mol
InChI Key: YRHGMGAVJILIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07026336B1
Procedure details


A solution of Example 2 (356 mg, 1 mmol) in dichloromethane (20 ml) cooled to 5° C. was treated with boron tribromide (1M in dichloromethane, 5 ml) followed by additional dichloromethane (10 ml). The solution was stirred at 5° C. for 2 hours then at room temperature for a further 2 hours. 2M hydrochloric acid (1 ml) and water (5 ml) were then added and the reaction heated to 50° C. for 15 min. After cooling the mixture was neutralised with 15% sodium hydroxide solution and the resultant precipitate collected by filtration to afford the title compound as a yellow solid (206 mg, 60%); MS(ES+) m/e 343/345 [M+H]+.
Name
solution
Quantity
356 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:19]([CH3:23])([CH3:22])[CH2:20][NH2:21])[NH:11][C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[O:24]C.B(Br)(Br)Br.Cl.[OH-].[Na+]>ClCCl.O>[NH2:21][CH2:20][C:19]([C:10]1[NH:11][C:12]([C:13]2[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=2)=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([OH:24])[CH:4]=2)[N:9]=1)([CH3:23])[CH3:22] |f:3.4|
|
Inputs


Step One
|
Name
|
solution
|
|
Quantity
|
356 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C=1N=C(NC1C1=CC=NC=C1)C(CN)(C)C)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 5° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for a further 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated to 50° C. for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant precipitate collected by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(C)(C)C=1NC(=C(N1)C=1C=CC(=C(C1)O)Cl)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 206 mg | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

